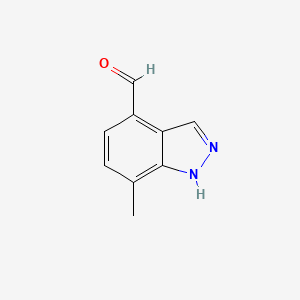![molecular formula C9H11N3 B11918010 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine CAS No. 64369-08-0](/img/structure/B11918010.png)
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine is a heterocyclic aromatic compound with the molecular formula C9H11N3. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid (TFA) . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using catalytic hydrogenation or other reducing agents.
Common Reagents and Conditions
Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Various electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[4,5-c]pyridine N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
科学的研究の応用
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:
作用機序
The mechanism of action of 2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various cellular pathways, influencing processes such as cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[4,5-b]pyridine: Another closely related compound with a different arrangement of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, similar to imidazo[4,5-c]pyridine.
Uniqueness
2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity and may influence its interaction with biological targets .
特性
CAS番号 |
64369-08-0 |
|---|---|
分子式 |
C9H11N3 |
分子量 |
161.20 g/mol |
IUPAC名 |
2,3,4-trimethylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-6-9-8(4-5-10-6)11-7(2)12(9)3/h4-5H,1-3H3 |
InChIキー |
STJRSWFXYMPNCD-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC2=C1N(C(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)

![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)
![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)

![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)



![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)
![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)

